4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate
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Overview
Description
4-{[(E)-2-(3-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 3-NITROBENZOATE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their broad biological and pharmacological properties, including antioxidant and anti-cholinesterase activities . This compound is characterized by the presence of a hydrazone linkage between a hydroxybenzoyl group and a nitrobenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(3-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 3-NITROBENZOATE typically involves the condensation reaction of 3-hydroxybenzoyl hydrazine with 3-nitrobenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(3-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 3-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-{[(E)-2-(3-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 3-NITROBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(3-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 3-NITROBENZOATE involves its interaction with molecular targets such as enzymes. For example, its anti-cholinesterase activity is attributed to its ability to inhibit the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[(ETHYLAMINO)CARBOTHIOYL]HYDRAZONO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- 4-[(E)-(2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL (2E)-3-PHENYL-2-PROPENOATE
Uniqueness
4-{[(E)-2-(3-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 3-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and nitro groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmacological research .
Properties
Molecular Formula |
C21H15N3O6 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C21H15N3O6/c25-18-6-2-3-15(12-18)20(26)23-22-13-14-7-9-19(10-8-14)30-21(27)16-4-1-5-17(11-16)24(28)29/h1-13,25H,(H,23,26)/b22-13+ |
InChI Key |
AWZVUFMMZXFBPM-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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